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Compound of Interest

Compound Name: DM-Nitrophen tertasodium

Cat. No.: B13915061

Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use

of DM-Nitrophen, a photolabile calcium chelator, in cellular microinjection experiments. This

technique allows for the precise temporal and spatial control of intracellular calcium

concentration, enabling the study of a wide range of calcium-dependent cellular processes.

Introduction to DM-Nitrophen
DM-Nitrophen is a caged compound that, upon photolysis with UV light, rapidly releases

calcium ions.[1][2] It is a derivative of the calcium chelator EDTA and is designed to have a high

affinity for Ca²⁺ in its "caged" form and a much lower affinity after illumination.[1][3] This

property makes it an invaluable tool for investigating cellular signaling pathways where a rapid

and localized increase in intracellular calcium is required to trigger a biological response.[4]

Key features of DM-Nitrophen include its high quantum yield (0.18) and rapid rate of Ca²⁺

release, making it suitable for studying fast physiological processes like neurotransmission.[1]

[5] However, a significant consideration is its affinity for magnesium ions (Mg²⁺), which can

compete with Ca²⁺ binding and potentially lead to the release of Mg²⁺ upon photolysis.[1][6][7]
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Therefore, experimental conditions, particularly the intracellular Mg²⁺ concentration, must be

carefully considered.

Data Presentation: Properties of DM-Nitrophen
The following table summarizes the key quantitative properties of DM-Nitrophen, facilitating

comparison with other caged calcium compounds.

Property Value References

Ca²⁺ Dissociation Constant

(Kd) - Caged
5 nM [3][5]

Ca²⁺ Dissociation Constant

(Kd) - Uncaged
3 mM [3][5]

Mg²⁺ Dissociation Constant

(Kd) - Caged
25 µM [3]

Quantum Yield 0.18 [1][5]

Rate of Ca²⁺ Release 38,000 s⁻¹ [1]

Optimal 1-Photon Excitation

Wavelength
320-400 nm [8]

Optimal 2-Photon Excitation

Wavelength
~720-740 nm [9][10]

Experimental Protocols
Preparation of DM-Nitrophen Solution for Microinjection
This protocol outlines the steps for preparing a DM-Nitrophen solution suitable for

microinjection into mammalian cells.

Materials:

DM-Nitrophen (salt or free acid form)

High-purity water (Milli-Q or equivalent)
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Potassium-based intracellular-like buffer (e.g., 135 mM K-gluconate, 5 mM KCl, 7.5 mM

HEPES, 2.5 mM NaHEPES)

CaCl₂ solution (high purity)

Fluorescent Ca²⁺ indicator (e.g., Fluo-4, Fura-2)

pH meter

Microcentrifuge

Vortex mixer

Procedure:

Dissolve DM-Nitrophen:

Accurately weigh the desired amount of DM-Nitrophen.

Dissolve it in the potassium-based intracellular-like buffer to a stock concentration (e.g., 10

mM). Gentle vortexing may be required.

Load with Calcium:

To prepare Ca²⁺-laden DM-Nitrophen, add a precise amount of CaCl₂ solution to the DM-

Nitrophen stock. The final concentration of loaded DM-Nitrophen is typically in the range of

1.5 mM.[3] The ratio of CaCl₂ to DM-Nitrophen will determine the free Ca²⁺ concentration

in the injection solution.

Note: The high affinity of DM-Nitrophen for Ca²⁺ means that slight excesses of Ca²⁺ can

lead to large changes in the free Ca²⁺ concentration. Careful titration is recommended.

Add Calcium Indicator:

Add a fluorescent Ca²⁺ indicator to the solution to monitor the intracellular Ca²⁺

concentration before and after uncaging. A typical concentration for Fluo-4 is around 77

µM.[3]
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Adjust pH:

Adjust the pH of the final solution to the desired physiological range (typically 7.2-7.4)

using small aliquots of KOH or HCl.

Centrifuge:

Centrifuge the solution at high speed (e.g., 10,000-15,000 x g) for 10-15 minutes to pellet

any undissolved particles that could clog the microinjection needle.[11]

Store:

Carefully aspirate the supernatant and store it on ice for immediate use or at -20°C for

short-term storage. Avoid repeated freeze-thaw cycles.

Microinjection Procedure
This protocol describes the general steps for microinjecting the prepared DM-Nitrophen

solution into adherent cells. A semi-automated microinjection system is recommended for

precision and reproducibility.[8]

Materials:

Cell culture dish with adherent cells

Prepared DM-Nitrophen injection solution

Microinjection system (e.g., Eppendorf FemtoJet, InjectMan)

Inverted microscope with appropriate optics

Micropipettes (pulled from glass capillaries)

Micromanipulator

Procedure:

Cell Preparation:
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Plate cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

Ensure cells are healthy and at an appropriate confluency.

Micropipette Loading:

Back-fill a micropipette with a few microliters of the centrifuged DM-Nitrophen solution

using a microloader pipette tip.[11]

Ensure there are no air bubbles in the tip of the micropipette.

System Setup:

Mount the loaded micropipette onto the microinjector holder.

Position the cell culture dish on the microscope stage.

Microinjection:

Under microscopic observation, bring the micropipette tip close to the target cell.

Gently penetrate the cell membrane with the micropipette. The injection is typically

performed into the cytoplasm.

Apply a brief, controlled pressure pulse to inject a small volume of the DM-Nitrophen

solution. The injection volume should be minimized to avoid damaging the cell.

Carefully withdraw the micropipette.

Cell Recovery:

Allow the injected cells to recover for a period (e.g., 15-30 minutes) before proceeding with

the uncaging experiment. This allows the injected solution to diffuse throughout the cell.

Photolysis (Uncaging) of DM-Nitrophen and Data
Acquisition
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This protocol details the uncaging of DM-Nitrophen using a UV light source and subsequent

measurement of the intracellular calcium response.

Materials:

Microscope equipped with a UV light source (e.g., mercury lamp with appropriate filters, UV

laser)

Fluorescence imaging system (e.g., confocal or widefield microscope with a sensitive

camera)

Image acquisition and analysis software

Procedure:

Locate Injected Cell:

Identify the microinjected cell using brightfield or by the baseline fluorescence of the co-

injected calcium indicator.

Baseline Recording:

Record the baseline fluorescence of the calcium indicator for a short period before

photolysis to establish the resting intracellular Ca²⁺ level.

Photolysis:

Expose the cell or a specific region of interest within the cell to a brief pulse of UV light.

The duration and intensity of the UV pulse will determine the amount of Ca²⁺ released.

For one-photon excitation, a broad-spectrum UV source filtered to 320-400 nm is effective.

[8]

For more precise spatial localization, two-photon excitation using a Ti:sapphire laser tuned

to ~720-740 nm is preferred.[9][10]

Post-Photolysis Recording:
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Immediately after the UV flash, acquire a time-lapse series of fluorescence images to

record the change in the calcium indicator's fluorescence.

Data Analysis:

Measure the fluorescence intensity in the region of interest over time.

Convert the fluorescence intensity changes to intracellular Ca²⁺ concentrations using

appropriate calibration methods.

Analyze the kinetics and amplitude of the calcium transient in relation to the cellular

response being investigated.

Visualizations
Signaling Pathway: Ca²⁺-Mediated Neurotransmitter
Release
The following diagram illustrates the general principle of using DM-Nitrophen microinjection to

study calcium-mediated neurotransmitter release at a synapse.
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Caption: Ca²⁺-mediated neurotransmitter release workflow.
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Experimental Workflow
This diagram outlines the key steps in a typical DM-Nitrophen microinjection experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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